molecular formula C8H7NO B6202663 (6-ethynylpyridin-3-yl)methanol CAS No. 1207627-42-6

(6-ethynylpyridin-3-yl)methanol

Cat. No.: B6202663
CAS No.: 1207627-42-6
M. Wt: 133.1
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Description

(6-Ethynylpyridin-3-yl)methanol is a pyridine derivative characterized by a hydroxymethyl group at position 3 and an ethynyl group at position 6 of the pyridine ring. Its molecular formula is C₈H₇NO (molecular weight: 133.15 g/mol). The ethynyl group (sp-hybridized carbon) confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

CAS No.

1207627-42-6

Molecular Formula

C8H7NO

Molecular Weight

133.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Grignard reagents, where the ethynyl group is introduced via a Grignard reaction with an appropriate pyridine derivative . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of (6-ethynylpyridin-3-yl)methanol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(6-ethynylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-ethynylpyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-ethynylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methanol group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares (6-ethynylpyridin-3-yl)methanol with pyridinyl methanol derivatives differing in substituents at positions 3 and 4. Key parameters include molecular properties, reactivity, and applications.

Structural and Functional Group Analysis

Table 1: Comparative Overview of Pyridinyl Methanol Derivatives
Compound Name Molecular Formula Substituent Position Functional Groups Molecular Weight (g/mol) Key Applications
This compound C₈H₇NO 6-ethynyl, 3-methanol Ethynyl, hydroxymethyl 133.15 FGFR4 inhibitors
(6-Methylpyridin-3-yl)methanol C₇H₉NO 6-methyl, 3-methanol Methyl, hydroxymethyl 123.15 Organic synthesis intermediate
(6-Methoxypyridin-3-yl)methanol C₇H₉NO₂ 6-methoxy, 3-methanol Methoxy, hydroxymethyl 139.15 Pharmaceutical intermediates
[6-(Dimethylamino)pyridin-3-yl]methanol C₈H₁₂N₂O 6-dimethylamino, 3-methanol Dimethylamino, hydroxymethyl 152.19 Drug discovery
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol C₈H₈F₃NO₂ 6-trifluoroethoxy, 3-methanol Trifluoroethoxy, hydroxymethyl 207.15 Specialty chemicals

Physical Properties and Solubility

Limited data on boiling points and solubility are available, but trends can be inferred:

  • The methoxy derivative (6-methoxypyridin-3-yl)methanol has a reported boiling point of 258°C, likely due to hydrogen bonding from the hydroxymethyl group .
  • Ethynyl and trifluoroethoxy groups may reduce aqueous solubility compared to polar substituents like dimethylamino, but enhance stability in organic solvents.

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